2,5-Dibromo-3-fluoropyridine

Overview

Description

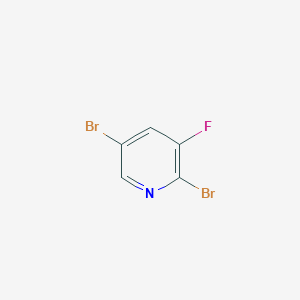

2,5-Dibromo-3-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2FN. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique reactivity and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluoropyridine typically involves halogenation reactions. One common method is the lithiation of 5-bromo-2-fluoropyridine followed by bromination. This process involves the use of n-butyllithium to generate the lithiated intermediate, which is then treated with a brominating agent such as bromine or N-bromosuccinimide to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 2,5-dibromo-3-pyridylmethanol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of pyridine N-oxides under the influence of oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Major Products:

Substitution Products: Various aryl or vinyl pyridines.

Reduction Products: 2,5-Dibromo-3-pyridylmethanol.

Oxidation Products: Pyridine N-oxides.

Scientific Research Applications

2,5-Dibromo-3-fluoropyridine is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: Employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2,5-Dibromo-3-fluoropyridine exerts its effects is largely dependent on its reactivity and interaction with other molecules. The presence of electron-withdrawing halogen atoms makes the pyridine ring more susceptible to nucleophilic attack, facilitating various substitution reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

- 2,5-Dibromo-3-chloropyridine

- 2,5-Dibromo-3-iodopyridine

- 2,5-Dibromo-3-methylpyridine

Comparison: 2,5-Dibromo-3-fluoropyridine is unique due to the presence of a fluorine atom, which imparts distinct electronic properties compared to its chlorinated, iodinated, or methylated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly valuable in the synthesis of pharmaceuticals where specific electronic effects are desired.

Biological Activity

2,5-Dibromo-3-fluoropyridine is a halogenated pyridine derivative with significant biological activity, particularly in medicinal chemistry and material science. This compound has garnered attention due to its potential applications in pharmaceuticals and as a precursor in the synthesis of various bioactive molecules. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 156772-60-0 |

| Molecular Formula | C₅H₂Br₂FN |

| Molecular Weight | 254.884 g/mol |

| IUPAC Name | This compound |

| InChI Key | QEENLQKOTDHQEW-UHFFFAOYSA-N |

Structural Characteristics

The structure of this compound features two bromine atoms and one fluorine atom attached to a pyridine ring, which significantly influences its chemical reactivity and biological interactions. The presence of these halogens can enhance lipophilicity and alter the compound's interaction with biological targets.

Pharmacological Properties

Recent studies have highlighted the pharmacological properties of this compound, particularly its role as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which is involved in the metabolism of various drugs. This inhibition can lead to increased bioavailability of co-administered medications that are substrates for this enzyme .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of halogenated pyridines. In vitro studies have shown that this compound exhibits activity against various bacterial strains, making it a potential candidate for developing new antibacterial agents . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Antitumor Activity : A study explored the use of this compound in synthesizing novel compounds that exhibited antitumor activity against human cancer cell lines. The derivatives showed enhanced cytotoxicity compared to non-halogenated counterparts, indicating that halogenation plays a critical role in increasing biological efficacy .

- Liquid Crystals : Another application involves its use in liquid crystal technologies. The compound serves as a component in ferroelectric liquid-crystal mixtures, which are essential for display technologies. The unique properties imparted by the fluorine and bromine atoms enhance the electro-optical performance of these materials .

Toxicological Profile

The toxicological profile of this compound has not been extensively documented; however, like many halogenated compounds, it is essential to consider potential toxicity and environmental impact during its application in research and industry. Preliminary assessments suggest moderate toxicity levels consistent with other brominated compounds .

Properties

IUPAC Name |

2,5-dibromo-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEENLQKOTDHQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625579 | |

| Record name | 2,5-Dibromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156772-60-0 | |

| Record name | 2,5-Dibromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of 2,5-dibromo-3-fluoropyridine in the synthesis of liquid crystal compounds?

A1: this compound serves as a crucial intermediate in synthesizing 3-fluoropyridine-based liquid crystal compounds []. The bromine atoms at the 2- and 5- positions can be substituted with various side chains to fine-tune the properties of the final liquid crystal molecule. This flexibility allows for the creation of compounds with desired characteristics, such as specific spontaneous polarization values and melting points, which are essential for liquid crystal applications.

Q2: How is this compound synthesized according to the provided abstract?

A2: The abstract outlines a multi-step synthesis starting from either 2-amino-5-bromopyridine or 3-fluoro-2-hydroxypyridine. These starting materials undergo a series of reactions to ultimately yield this compound. The specific reaction conditions and reagents used in each step are not detailed in the abstract [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.